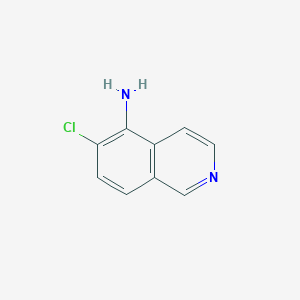

6-Chloroisoquinolin-5-amine

Description

Contextualization within the Isoquinoline (B145761) Chemical Space

The isoquinoline scaffold is a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is recurrently found in compounds with diverse biological activities. nih.gov This core is present in numerous natural products, including some alkaloids, and forms the basis for many synthetic drugs. The versatility of the isoquinoline ring system allows for functionalization at various positions, leading to a wide array of derivatives with distinct physicochemical and biological properties.

Academic Rationale for Investigating 6-Chloroisoquinolin-5-amine

While direct and extensive research on 6-Chloroisoquinolin-5-amine is not widely published, the rationale for its investigation can be inferred from studies on its isomers and related isoquinoline derivatives. The primary drivers for academic interest in such compounds are rooted in drug discovery and materials science.

Potential as Kinase Inhibitors: A significant area of research for isoquinoline derivatives is in the development of kinase inhibitors. ontosight.ai Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in various diseases, including cancer. The isoquinoline scaffold can be designed to fit into the ATP-binding pocket of specific kinases, thereby inhibiting their activity. The specific substitution pattern of 6-Chloroisoquinolin-5-amine could offer a unique binding profile to certain kinases, making it a candidate for investigation in anticancer research. For instance, derivatives of the isomeric 5-chloroisoquinolin-6-amine (B3029179) have been explored for their potential as kinase inhibitors. ontosight.ai

Antimicrobial and Other Biological Activities: Chlorinated aromatic compounds are a common feature in many pharmaceuticals, and the isoquinoline nucleus itself is found in various antimicrobial agents. Research on related compounds, such as 6-chloroisoquinoline-5,8-diones, has shown cytotoxic activity against cancer cell lines and inhibition of DNA topoisomerase II. nih.gov The specific isomer, 5-chloroisoquinolin-6-amine, has been reported to be employed in the development of antimicrobial agents. chemshuttle.com This suggests that 6-Chloroisoquinolin-5-amine could also exhibit interesting biological properties worthy of exploration.

Intermediate for Chemical Synthesis: Substituted isoquinolines like 6-Chloroisoquinolin-5-amine are valuable intermediates in organic synthesis. They can serve as building blocks for the construction of more complex molecules with desired therapeutic or material properties. The presence of two different functional groups (chloro and amino) at specific positions allows for selective chemical transformations, enabling the synthesis of a diverse library of compounds for screening in drug discovery programs. A common synthetic route to aminoisoquinolines involves the reduction of the corresponding nitroisoquinoline. Therefore, the synthesis of 6-Chloroisoquinolin-5-amine would likely proceed through the reduction of 6-chloro-5-nitroisoquinoline.

Structure

3D Structure

Properties

IUPAC Name |

6-chloroisoquinolin-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-8-2-1-6-5-12-4-3-7(6)9(8)11/h1-5H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODBKHKLBRJGEEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=NC=C2)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72677-89-5 | |

| Record name | 6-chloroisoquinolin-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Transformational Chemistry of 6 Chloroisoquinolin 5 Amine

Electrophilic Aromatic Substitution Patterns on the Isoquinoline (B145761) Ring System

Electrophilic aromatic substitution (EAS) reactions involve the attack of an electrophile on the aromatic ring, leading to the replacement of a hydrogen atom. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com The directing effects of the existing substituents on the isoquinoline nucleus play a crucial role in determining the position of substitution.

The amino group (-NH2) at the C-5 position is a strong activating group and an ortho-, para-director. Conversely, the chloro group (-Cl) at the C-6 position is a deactivating group but also an ortho-, para-director. The isoquinoline nitrogen itself is a deactivating group, making the pyridine (B92270) ring less susceptible to electrophilic attack than the benzene (B151609) ring. thieme-connect.de

In 6-chloroisoquinolin-5-amine, the powerful activating effect of the amino group dominates, directing incoming electrophiles primarily to the positions ortho and para to it. Therefore, electrophilic substitution is expected to occur preferentially at the C-8 and C-4 positions. However, steric hindrance from the peri-positioned hydrogen at C-4 can favor substitution at the C-8 position.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2). masterorganicchemistry.com

Halogenation: Introduction of a halogen atom (e.g., -Br, -Cl). masterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group (-SO3H). masterorganicchemistry.com

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively. masterorganicchemistry.comlibretexts.org

The presence of the amino group can complicate these reactions, as it can be protonated under the acidic conditions often required for EAS, which would convert it into a deactivating, meta-directing ammonium (B1175870) group. libretexts.org Therefore, protection of the amino group, for instance by acylation to form an acetamide, is often necessary to achieve the desired substitution pattern. libretexts.orgambeed.com

Nucleophilic Substitution Reactions (SNAr) on the Halo-Isoquinoline Core

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying the 6-chloroisoquinolin-5-amine core. gacariyalur.ac.inmasterorganicchemistry.com This reaction involves the attack of a nucleophile on the carbon atom bearing the chloro substituent, leading to its displacement. gacariyalur.ac.inmasterorganicchemistry.com The rate of SNAr reactions is generally enhanced by the presence of electron-withdrawing groups on the aromatic ring. researchgate.net

Common nucleophiles used in SNAr reactions include:

Amines

Alkoxides

Thiolates

For example, the reaction of a chloro-substituted isoquinoline with an amine can lead to the formation of an amino-isoquinoline derivative. researchgate.netgoogle.com The reactivity can be influenced by the nature of the amine and the reaction conditions, such as temperature and the use of a catalyst. researchgate.net

| Reactant | Nucleophile | Product | Conditions |

|---|---|---|---|

| 6-Chloroisoquinolin-5-amine | Ammonia | Isoquinoline-5,6-diamine | High pressure/temperature |

| 6-Chloroisoquinolin-5-amine | Sodium methoxide | 6-Methoxyisoquinolin-5-amine | Reflux in methanol |

| 1,3-Dichloroisoquinoline | Sodium methoxide | 3-Chloro-1-methoxyisoquinoline | Reflux in 1,4-dioxane (B91453) thieme-connect.de |

Oxidation Pathways and N-Oxide Formation

The nitrogen atom of the isoquinoline ring in 6-chloroisoquinolin-5-amine can be oxidized to form an N-oxide. wikipedia.orgnih.gov This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). nih.govresearchgate.net The formation of an N-oxide significantly alters the electronic properties of the isoquinoline ring, making it more susceptible to both nucleophilic and electrophilic attack.

The presence of the amino group can compete with the ring nitrogen for oxidation. nih.gov However, selective N-oxidation of the heterocyclic nitrogen can often be achieved under controlled conditions. researchgate.netnih.gov For instance, in situ protonation of the more basic amino group can protect it from oxidation, allowing the less basic ring nitrogen to react. nih.gov

N-oxides are versatile intermediates in organic synthesis. For example, they can be used to introduce substituents at the C-1 position of the isoquinoline ring.

| Oxidizing Agent | Typical Reaction Conditions |

|---|---|

| Hydrogen peroxide (H₂O₂) | Aqueous solution, often with a catalyst nih.govresearchgate.net |

| meta-Chloroperoxybenzoic acid (m-CPBA) | In a chlorinated solvent like dichloromethane (B109758) (CH₂Cl₂) researchgate.net |

| Caro's acid (H₂SO₅) | Specialized applications wikipedia.org |

Reduction Chemistry of the Isoquinoline Nucleus

The isoquinoline ring system can be reduced to its dihydro, tetrahydro, or decahydro derivatives. The choice of reducing agent and reaction conditions determines the extent of reduction.

For the reduction of the nitro group to an amine without affecting the heterocyclic ring, catalytic hydrogenation is a common method. thieme-connect.degoogle.com For example, 6-nitroisoquinoline (B1610068) can be reduced to 6-aminoisoquinoline (B57696). google.com A patent describes the hydrogenation of 1,3-dichloro-6-nitroisoquinoline (B11870432) to 6-aminoisoquinoline, where both the nitro group is reduced and the chlorine atoms are removed. google.com

Complete reduction of the isoquinoline ring to a tetrahydroisoquinoline can be achieved using stronger reducing agents or more forcing conditions.

Derivatization and Functionalization Strategies

The exocyclic amino group at the C-5 position is a key site for derivatization. It can undergo a variety of reactions common to primary aromatic amines.

Acylation: The amino group can be acylated with acyl chlorides or anhydrides to form amides. For instance, reaction with chloroacetic acid can yield 2-chloro-N-(5-chloroisoquinolin-6-yl)acetamide. google.com This is also a common strategy to protect the amino group. libretexts.org

Sulfonylation: Reaction with sulfonyl chlorides can produce sulfonamides. For example, 6-aminoisoquinoline can be treated with chloromethanesulfonyl chloride to form a sulfonamide. google.com

Derivatization for Analysis: The amino group can be derivatized with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) to form fluorescent derivatives that can be analyzed by HPLC. lcms.cznih.govusp.org This is a common method for amino acid analysis but is applicable to other primary and secondary amines. nih.gov

| Reaction Type | Reagent | Product Type |

|---|---|---|

| Acylation | Acyl chloride (e.g., Acetyl chloride) | Amide |

| Sulfonylation | Sulfonyl chloride (e.g., p-Toluenesulfonyl chloride) | Sulfonamide |

| Alkylation | Alkyl halide (e.g., Methyl iodide) | Secondary/Tertiary amine |

| Derivatization with AQC | 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate | Fluorescent urea (B33335) derivative nih.govusp.org |

The chloro substituent at the C-6 position provides a handle for transition-metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org Palladium- and nickel-based catalysts are commonly employed for these transformations. escholarship.orgresearchgate.net

Suzuki Coupling: This reaction couples the chloro-substituted isoquinoline with a boronic acid or ester to form a biaryl compound.

Buchwald-Hartwig Amination: This reaction couples the chloro-substituted isoquinoline with an amine to form a new C-N bond, providing an alternative route to substituted aminoisoquinolines. escholarship.org

Sonogashira Coupling: This reaction couples the chloro-substituted isoquinoline with a terminal alkyne to introduce an alkynyl group.

Heck Coupling: This reaction couples the chloro-substituted isoquinoline with an alkene.

The success of these reactions depends on the choice of catalyst, ligand, base, and solvent. For example, nickel-catalyzed amination of aryl bromides has been studied as an alternative to palladium-catalyzed methods. escholarship.org The reactivity of chloropyridines in such couplings has been shown to be effective. escholarship.org

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Typical) |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid | C-C | Pd(PPh₃)₄, Na₂CO₃ |

| Buchwald-Hartwig Amination | Amine | C-N | Pd₂(dba)₃, BINAP, NaOtBu escholarship.org |

| Sonogashira Coupling | Terminal alkyne | C-C (sp) | PdCl₂(PPh₃)₂, CuI, Et₃N |

| Heck Coupling | Alkene | C-C (sp²) | Pd(OAc)₂, P(o-tolyl)₃, Et₃N |

Ring Dearomatization Reactions

Ring dearomatization reactions are powerful synthetic strategies that convert flat, aromatic compounds into complex, three-dimensional molecular architectures. rsc.orgsemanticscholar.org These transformations are crucial in medicinal chemistry and natural product synthesis for accessing novel chemical space. rsc.org For heteroaromatic systems like isoquinolines, dearomatization disrupts the stable aromatic π-system to create saturated or partially saturated heterocyclic scaffolds.

One effective method for the dearomatization of isoquinolines is through borane-catalyzed hydrosilylation. thieme-connect.com This process has been developed into a convenient strategy for synthesizing six-membered cyclic amidines from isoquinoline precursors. thieme-connect.com The reaction typically involves the treatment of the isoquinoline with a silane (B1218182) in the presence of a borane (B79455) catalyst, such as tris(pentafluorophenyl)borane (B72294) (B(C₅F₅)₃), to generate a key N-silyl enamine intermediate. thieme-connect.com This dearomatized intermediate can then be trapped in a subsequent reaction. For instance, a [3+2] cycloaddition with a sulfonyl azide, followed by a hydride shift and extrusion of nitrogen gas, yields the final cyclic amidine product. thieme-connect.com While not explicitly demonstrated on 6-chloroisoquinolin-5-amine itself, the methodology is robust for chloro-substituted isoquinolines, as shown in the synthesis of N-(5-Chloro-1,4-dihydroisoquinolin-3(2H)-ylidene)-4-methylbenzenesulfonamide. thieme-connect.com

Another significant dearomatization strategy applicable to isoquinolines is the ytterbium(III)-catalyzed [3+2] annulation reaction with donor-acceptor (DA) aminocyclopropanes. nih.gov This transformation serves as the first example of dearomatizing electron-poor six-membered heterocycles using DA cyclopropanes. nih.gov The reaction is notable for its broad substrate scope, tolerating a variety of substituents on the isoquinoline core, including halogens. nih.gov This method provides rapid access to polycyclic indolizidine skeletons, which are prevalent in many biologically active alkaloids. nih.gov The reaction proceeds with high diastereoselectivity to form tetrahydroindolizine derivatives, effectively breaking the aromaticity of the pyridine ring portion of the isoquinoline system. nih.gov

| Reaction Type | Key Reagents | Intermediate | Product Class | Reference |

|---|---|---|---|---|

| Borane-Catalyzed Hydrosilylation / Cycloaddition | B(C₆F₅)₃, Silane, Sulfonyl Azide | N-Silyl Enamine | Six-Membered Cyclic Amidines | thieme-connect.com |

| Ytterbium(III)-Catalyzed [3+2] Annulation | Yb(OTf)₃, Donor-Acceptor Aminocyclopropane | Aminal | Tetrahydroindolizine Derivatives | nih.gov |

Mechanistic Investigations of Key Reactivity Modes

The reactivity of 6-chloroisoquinolin-5-amine is dictated by the interplay between the isoquinoline core and the exocyclic primary amine. Mechanistic studies on related structures reveal several key modes of reactivity.

Mechanism of Ring Dearomatization via Hydrosilylation

The borane-catalyzed dearomatization process begins with the activation of a hydrosilane by the Lewis acidic borane catalyst, B(C₆F₅)₃. thieme-connect.com This facilitates the 1,4-hydrosilylation across the isoquinoline C=N-C=C fragment, breaking the aromaticity and forming a dearomatized N-silyl enamine intermediate. thieme-connect.com This enamine is the pivotal species for further functionalization. The subsequent reaction with an electrophile, such as a sulfonyl azide, proceeds via a [3+2] cycloaddition mechanism. thieme-connect.com This is followed by a rearrangement and the loss of dinitrogen gas to yield the stable cyclic amidine product. thieme-connect.com

Reactivity Involving the Exocyclic Amine (C5-NH₂) Group

The primary amine at the C5 position is a key functional handle that can dictate a separate set of reactions.

Formation of Amine Radical Cations: A major reactivity pathway for amines involves one-electron oxidation to form highly useful amine radical cations. beilstein-journals.org This transformation can be achieved using methods like visible-light photoredox catalysis. beilstein-journals.org These radical cations can serve as precursors to electrophilic iminium ions, which are readily intercepted by a wide range of nucleophiles to form new carbon-carbon or carbon-heteroatom bonds. beilstein-journals.org

Nucleophilic Reactivity and Carbamate Formation: The amine group itself is nucleophilic. Under basic conditions, primary amines can react reversibly with carbon dioxide (CO₂) to form carbamate anions. nih.gov Mechanistic studies have shown that these carbamate anions are stable and can act as effective nucleophiles in their own right. nih.gov For example, they can participate in Sₙ2 reactions with suitable electrophiles, such as glycosyl halides, providing a pathway for N-functionalization. nih.gov

N-Formylation: The primary amine is also susceptible to N-formylation. Mechanistic investigations on other amine-containing molecules have shown that this can occur via direct reaction with sources of a formyl group, such as formic acid. nih.gov The presence of moisture can accelerate this type of degradation pathway. nih.gov

| Reactive Species | Formation Method | Subsequent Reactivity | Reference |

|---|---|---|---|

| N-Silyl Enamine | Borane-catalyzed 1,4-hydrosilylation | [3+2] Cycloaddition | thieme-connect.com |

| Amine Radical Cation | One-electron oxidation (e.g., photoredox catalysis) | Formation of iminium ions, nucleophilic interception | beilstein-journals.org |

| Carbamate Anion | Reaction with CO₂ under basic conditions | Sₙ2 displacement reactions | nih.gov |

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 6 Chloroisoquinolin 5 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds like 6-Chloroisoquinolin-5-amine. It provides precise information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

High-Resolution 1D and 2D NMR Methodologies (e.g., COSY, HSQC, HMBC, NOESY)

The structural backbone of 6-Chloroisoquinolin-5-amine and its derivatives is meticulously mapped out using a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments. mdpi.comresearchgate.net These techniques, when used in concert, allow for the unambiguous assignment of all proton and carbon signals. emerypharma.com

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. For 6-Chloroisoquinolin-5-amine, distinct signals are expected for the aromatic protons on the isoquinoline (B145761) core and the amine protons.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. uvic.ca

COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds. researchgate.net It is crucial for tracing the proton-proton networks within the isoquinoline ring system.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). columbia.edu This is highly effective for assigning carbon signals based on their attached, and often already assigned, protons. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range correlations between protons and carbons, typically over two to three bonds (²JCH and ³JCH). columbia.edu It is vital for identifying connectivity across quaternary carbons (which have no attached protons) and for piecing together the entire molecular framework. emerypharma.com

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net This is particularly useful for determining the stereochemistry and conformation of derivatives.

Table 1: Predicted ¹H and ¹³C NMR Data for 6-Chloroisoquinolin-5-amine Predicted chemical shifts (δ) in ppm. Multiplicity: s = singlet, d = doublet. Coupling constants (J) in Hz.

| Position | ¹H Chemical Shift (δ, ppm) & Multiplicity | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (H to C) |

|---|---|---|---|

| 1 | ~9.1 (s) | ~152.0 | C3, C8a help_outlineProton at position 1 shows correlation to carbons at positions 3 and 8a. |

| 3 | ~8.5 (d, J=6.0) | ~143.0 | C1, C4, C4a help_outlineProton at position 3 shows correlation to carbons at positions 1, 4, and 4a. |

| 4 | ~7.6 (d, J=6.0) | ~115.0 | C3, C5, C8a help_outlineProton at position 4 shows correlation to carbons at positions 3, 5, and 8a. |

| 5-NH₂ | ~5.0 (s, broad) | N/A | C5, C6 help_outlineAmine protons show correlation to carbons at positions 5 and 6. |

| 5 | N/A | ~145.0 | N/A |

| 6 | N/A | ~120.0 | N/A |

| 7 | ~7.8 (d, J=9.0) | ~128.0 | C5, C8a help_outlineProton at position 7 shows correlation to carbons at positions 5 and 8a. |

| 8 | ~7.5 (d, J=9.0) | ~125.0 | C4a, C6 help_outlineProton at position 8 shows correlation to carbons at positions 4a and 6. |

| 4a | N/A | ~135.0 | N/A |

| 8a | N/A | ~129.0 | N/A |

Microcryoprobe NMR for Microgram Scale Analysis

In many research contexts, such as natural product isolation or early-stage drug discovery, sample quantities can be severely limited. bruker.com Microcryoprobe NMR technology addresses this challenge by offering a significant enhancement in sensitivity compared to conventional NMR probes. bruker.comacs.org These probes allow for the acquisition of high-quality 1D and 2D NMR data on samples as small as a few micrograms. science.govresearchgate.net For the analysis of low-yield synthesis products or precious derivatives of 6-Chloroisoquinolin-5-amine, the microcryoprobe is essential, reducing experiment time by over 200-fold in some cases and enabling comprehensive structural elucidation that would otherwise be impossible. bruker.comacs.org

Solid-State NMR for Crystalline Forms

While solution-state NMR provides data on molecules tumbling freely in a solvent, solid-state NMR (ssNMR) offers insight into the structure and dynamics of molecules in their crystalline or amorphous solid forms. emory.edu In the solid state, anisotropic (orientation-dependent) interactions are not averaged out as they are in solution, leading to broad spectral lines. emory.edu Techniques like Magic-Angle Spinning (MAS) are employed to narrow these lines and obtain high-resolution spectra. emory.edu

For 6-Chloroisoquinolin-5-amine, ssNMR can be used to:

Characterize different polymorphic forms (polymorphs), which may have distinct physical properties.

Determine the molecular packing and intermolecular interactions within the crystal lattice. nih.gov

Study the structure of derivatives that are insoluble or have limited stability in common NMR solvents.

Investigate the interaction of the compound with solid matrices or biological macromolecules. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is routinely used to confirm the molecular weight and elemental formula of synthesized compounds.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to within a few parts per million (ppm). mdpi.comrsc.org This precision allows for the unambiguous determination of the elemental formula of a compound, as very few formulas will match a given exact mass. For 6-Chloroisoquinolin-5-amine, HRMS would be used to confirm its molecular formula, C₉H₇ClN₂. rsc.orgnih.gov

Table 2: HRMS Data for 6-Chloroisoquinolin-5-amine

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₇ClN₂ |

| Calculated Exact Mass [M+H]⁺ | 179.03705 |

| Observed Mass [M+H]⁺ | 179.0371 (Example) |

| Mass Accuracy | < 2 ppm (Typical) |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically to study the fragmentation of a selected precursor ion. unt.edu In an MS/MS experiment, the protonated molecular ion of 6-Chloroisoquinolin-5-amine ([M+H]⁺) would be isolated, subjected to fragmentation (e.g., through Collision-Induced Dissociation, CID), and the resulting fragment ions are then mass-analyzed. unt.eduuci.edu The fragmentation pattern provides valuable structural information, acting as a molecular fingerprint. The fragmentation of amines often involves cleavage at the bond alpha to the nitrogen atom. libretexts.org For 6-Chloroisoquinolin-5-amine, characteristic losses such as the elimination of HCl or HCN would be expected, helping to confirm the arrangement of the atoms.

Table 3: Plausible MS/MS Fragmentation of 6-Chloroisoquinolin-5-amine ([M+H]⁺)

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Loss |

|---|---|---|---|

| 179.04 | 152.02 | 27.02 | HCN |

| 179.04 | 143.00 | 36.04 | HCl |

| 179.04 | 142.05 | 37.00 | Cl• + H₂ |

| 143.00 | 116.00 | 27.00 | HCN |

Hyphenated Techniques (e.g., GC-MS, LC-MS, HPLC-MS)

Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable for the analysis of complex mixtures containing isoquinoline alkaloids.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. labrulez.com For isoquinoline alkaloids, which can be challenging to analyze by GC due to their polarity and potential for adsorption, derivatization is often required to increase volatility and improve chromatographic performance. labrulez.comsigmaaldrich.com In a typical GC-MS analysis, the sample is first vaporized and separated based on its components' boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint, allowing for the identification of the compound based on its mass-to-charge ratio and fragmentation pattern. notulaebotanicae.ronih.gov For instance, a study on indole (B1671886) alkaloids, which share structural similarities with isoquinolines, demonstrated the use of GC-MS to identify 15 different alkaloids, with quantification based on relative peak areas. notulaebotanicae.ro

Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): LC-MS and HPLC-MS are highly versatile techniques for the analysis of a wide range of compounds, including those that are not amenable to GC-MS. researchgate.net These methods are particularly well-suited for the analysis of isoquinoline alkaloids in complex matrices like plant extracts. nih.govacs.org The separation is achieved by passing the sample through a column packed with a stationary phase, with the separation based on the differential partitioning of the analytes between the mobile and stationary phases. nih.gov The eluting compounds are then introduced into the mass spectrometer for detection and identification.

LC-MS/MS, or tandem mass spectrometry, provides an additional layer of structural information by subjecting selected ions to further fragmentation. nih.govnih.gov This technique is highly specific and sensitive, making it ideal for the targeted analysis of known compounds and the tentative identification of unknown derivatives. nih.govfda.gov For example, an ion-pair HPLC-ESI-MS-MS method was developed for the direct characterization of 14 isoquinoline alkaloids in a crude plant extract, with their identities confirmed by their fragmentation patterns and UV spectra. nih.gov Another study utilized LC-DAD/ESI-MSn to identify 24 compounds, including new and previously unreported isoquinoline alkaloids, from a Chinese herb. nih.gov The use of derivatization in LC-MS can also enhance chromatographic properties and detection sensitivity. mdpi.com

| Technique | Principle | Application for 6-Chloroisoquinolin-5-amine & Derivatives |

| GC-MS | Separates volatile compounds based on boiling point, followed by mass analysis. | Analysis of volatile derivatives; requires derivatization to improve volatility and reduce tailing. |

| LC-MS | Separates compounds based on their interaction with a stationary phase, followed by mass analysis. | Ideal for non-volatile and thermally labile compounds; allows for direct analysis of complex mixtures. |

| HPLC-MS | A high-resolution version of LC-MS, providing better separation and sensitivity. | Precise quantification and identification of isomers and closely related derivatives. |

| LC-MS/MS | Involves multiple stages of mass analysis for enhanced structural elucidation. nih.gov | Provides detailed fragmentation data for unambiguous identification and characterization of novel derivatives. nih.gov |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. utdallas.edu The technique is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. utdallas.edu For 6-chloroisoquinolin-5-amine, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine group, typically appearing as two sharp peaks in the range of 3300-3500 cm⁻¹. libretexts.orgmsu.edu The C-Cl stretching vibration would be observed in the fingerprint region of the spectrum. The aromatic C-H and C=C stretching vibrations of the isoquinoline ring would also be present.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, which are light-absorbing groups. msu.eduijprajournal.com The isoquinoline ring system in 6-chloroisoquinolin-5-amine is a chromophore, and its UV-Vis spectrum would exhibit characteristic absorption bands. The position and intensity of these bands can be influenced by the presence of substituents on the ring. For instance, the presence of the chlorine atom and the amine group would be expected to cause a shift in the absorption maximum (λmax) compared to the parent isoquinoline molecule. UV-Vis spectroscopy can be used for the qualitative identification of isoquinoline alkaloids and for quantitative analysis. nih.gov

| Spectroscopic Technique | Information Obtained | Expected Observations for 6-Chloroisoquinolin-5-amine |

| Infrared (IR) | Presence of functional groups. utdallas.edu | N-H stretching (primary amine), C-Cl stretching, aromatic C-H and C=C stretching. libretexts.org |

| Ultraviolet-Visible (UV-Vis) | Presence of chromophores and conjugated systems. msu.edu | Characteristic absorption bands due to the isoquinoline ring system, with shifts influenced by the chloro and amino substituents. |

X-ray Crystallography for Definitive Solid-State Structure Determination

For 6-chloroisoquinolin-5-amine, X-ray crystallography would provide the definitive solid-state structure, confirming the positions of the chlorine and amine substituents on the isoquinoline ring. It would also reveal details about intermolecular interactions, such as hydrogen bonding, in the crystal lattice. While a search of the Protein Data Bank indicates X-ray diffraction data exists for structures containing a 6-chloroisoquinoline (B1281262) moiety, specific crystallographic data for 6-chloroisoquinolin-5-amine itself was not found in the initial search. pdbj.org However, the technique has been successfully applied to determine the structures of other isoquinoline derivatives and is considered the gold standard for structural elucidation when suitable crystals can be obtained.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration of Chiral Derivatives

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. cas.cz Circular dichroism (CD) is a widely used chiroptical technique for determining the absolute configuration of chiral molecules and studying their conformational changes in solution. rsc.orgmdpi.com

While 6-chloroisoquinolin-5-amine itself is not chiral, many of its derivatives can be. For these chiral derivatives, CD spectroscopy is an invaluable tool. The CD spectrum of a chiral molecule will show positive or negative absorption bands (Cotton effects) that are characteristic of its stereochemistry. researchgate.net By comparing the experimental CD spectrum with that of a known standard or with theoretical calculations, the absolute configuration of the chiral centers can be assigned. researchgate.netresearchgate.net For example, CD spectroscopy has been used to monitor the formation of chiral self-assemblies of lanthanide complexes with chiral ligands and to determine the absolute configuration of these complexes. rsc.org The technique is also employed to study the interaction of chiral molecules with other molecules, such as the binding of drugs to proteins. utexas.edu

Emerging Analytical Methodologies for Isoquinoline Characterization

The field of analytical chemistry is constantly evolving, with new methods being developed to improve the speed, sensitivity, and specificity of chemical analysis. For the characterization of isoquinoline alkaloids, several emerging methodologies show great promise.

Ion Mobility Spectrometry (IMS): IMS is a rapid and sensitive technique that separates ions based on their size and shape in the gas phase. brieflands.com When coupled with mass spectrometry (IMS-MS), it can provide an additional dimension of separation, helping to resolve isobaric and isomeric compounds that may not be separated by chromatography alone. brieflands.com Studies have shown that IMS can be more sensitive and faster than HPLC for the analysis of certain alkaloids. brieflands.com

Ambient Ionization Mass Spectrometry: Techniques such as Direct Analysis in Real Time (DART) and Desorption Electrospray Ionization (DESI) allow for the direct analysis of samples in their native state with minimal or no sample preparation. scielo.br These methods are particularly useful for the rapid screening of plant materials and other complex samples for the presence of isoquinoline alkaloids. scielo.br

Surface-Enhanced Raman Spectroscopy (SERS): SERS is a highly sensitive vibrational spectroscopy technique that can provide detailed structural information. By fabricating a nano-silver sol as a substrate, researchers have developed a rapid method for the localization and analysis of isoquinoline alkaloids in plant tissues. researchgate.net

These emerging techniques, often used in combination with established methods, are expanding the analytical toolbox for the comprehensive characterization of 6-chloroisoquinolin-5-amine and its diverse derivatives. rsc.org

Computational Chemistry and Molecular Modeling of 6 Chloroisoquinolin 5 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. DFT provides a robust framework for computing the electronic structure, which in turn governs the molecule's stability, reactivity, and spectroscopic properties.

For 6-Chloroisoquinolin-5-amine, DFT calculations can elucidate the distribution of electron density across the isoquinoline (B145761) core and the influence of its substituents: the electron-withdrawing chlorine atom and the electron-donating amine group. These calculations typically involve optimizing the molecule's geometry to find its most stable three-dimensional conformation. researchgate.net Following optimization, various electronic properties can be calculated.

Key insights from DFT studies on similar chloro- and amino-substituted quinolines and isoquinolines suggest that the chlorine substitution significantly alters the reactive nature of the heterocyclic ring. dergipark.org.trresearchgate.net The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical stability and reactivity. researchgate.net

Natural Bond Orbital (NBO) analysis can also be performed to investigate intramolecular charge transfer interactions, which play a significant role in stabilizing the molecular system. deepdyve.com Furthermore, the molecular electrostatic potential (MEP) surface can be mapped to visualize the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack. For 6-Chloroisoquinolin-5-amine, the amine group is expected to be a region of high negative potential (a nucleophilic center), while the carbon atoms adjacent to the electronegative chlorine and nitrogen atoms would be electron-deficient (electrophilic centers).

Table 1: Representative Theoretical Electronic Properties of Heterocyclic Amines Calculated via DFT

| Parameter | Description | Typical Calculated Value | Reference |

|---|---|---|---|

| HOMO Energy | Highest Occupied Molecular Orbital energy; relates to electron-donating ability. | -5.0 to -6.5 eV | researchgate.netdeepdyve.com |

| LUMO Energy | Lowest Unoccupied Molecular Orbital energy; relates to electron-accepting ability. | -1.0 to -2.5 eV | researchgate.netdeepdyve.com |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 3.5 to 4.5 eV | researchgate.netdeepdyve.com |

| Dipole Moment (µ) | Measure of the net molecular polarity. | 2.0 to 4.0 Debye | deepdyve.com |

| Ionization Potential (IP) | The energy required to remove an electron from a molecule. | ~5.0 to 6.5 eV | mdpi.com |

| Electron Affinity (EA) | The energy released when an electron is added to a molecule. | ~1.0 to 2.5 eV | mdpi.com |

Note: The values presented are representative for similar aromatic amine structures and would require specific DFT calculations for 6-Chloroisoquinolin-5-amine for precise figures.

Computational Elucidation of Reaction Mechanisms

Understanding the step-by-step process of how reactants are converted into products is a central goal of chemistry. Computational chemistry offers a powerful lens to elucidate reaction mechanisms, identifying transition states and intermediates that are often too transient to be observed experimentally. scielo.brrsc.orgfiveable.me This detailed understanding is crucial for optimizing reaction conditions to improve yields and selectivity. fiveable.me

For the synthesis of 6-Chloroisoquinolin-5-amine, which could involve processes like the amination of a dichloroisoquinoline precursor, DFT calculations can model the entire reaction pathway. mdpi.com Researchers can compute the potential energy surface of the reaction, mapping the energy changes as reactants approach and transform. fiveable.me

The process involves:

Reactant and Product Optimization: The geometries of the starting materials and final products are optimized to determine their lowest energy states.

Transition State (TS) Searching: Sophisticated algorithms are used to locate the transition state structure for each elementary step of the reaction. A TS represents the highest energy point along the reaction coordinate and is characterized by a single imaginary vibrational frequency.

Energy Profile Construction: By calculating the energies of the reactants, intermediates, transition states, and products, a complete energy profile for the reaction can be constructed. The energy difference between the reactants and the highest transition state gives the activation energy, which governs the reaction rate. orientjchem.org

For example, in a nucleophilic aromatic substitution reaction to introduce the amine group, computations could clarify whether the mechanism is a concerted process or a stepwise one involving a Meisenheimer complex. Such computational studies can also rationalize the regioselectivity of the reaction, explaining why substitution occurs at a specific position on the isoquinoline ring. scielo.br

Conformational Analysis and Molecular Dynamics Simulations

While quantum mechanics describes the electronic structure of a single, often static, molecule, real-world chemical systems are dynamic. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the flexibility of molecules and their behavior over time. scm.com

Conformational Analysis aims to identify the different spatial arrangements (conformers) of a molecule and their relative energies. For a relatively rigid structure like 6-Chloroisoquinolin-5-amine, this analysis would focus on the orientation of the amine group's hydrogen atoms relative to the isoquinoline ring.

Molecular Dynamics (MD) simulations provide a more comprehensive view by simulating the movement of atoms and molecules over a period of time. aps.org An MD simulation calculates the forces between atoms and uses Newton's laws of motion to model their dynamic evolution. scm.com This approach can be used to study:

Solvation: How 6-Chloroisoquinolin-5-amine interacts with solvent molecules, such as water.

Binding Dynamics: If the molecule is being studied as a potential drug, MD simulations can model its interaction with a biological target like an enzyme or receptor. mdpi.comnih.gov These simulations can reveal the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the bound complex and estimate the binding affinity.

Aggregate Formation: Coarse-grained MD simulations can model how multiple molecules might interact and self-assemble, which is relevant for understanding nanoparticle formation in drug delivery systems. nih.gov

MD simulations are particularly valuable for understanding how the flexibility of both the ligand and its target protein influences the binding event, providing insights that are inaccessible from static models alone.

Quantitative Structure-Activity Relationship (QSAR) Theoretical Frameworks for Isoquinoline Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov The fundamental principle of QSAR is that the variation in the biological activity of a group of molecules is dependent on the variation in their structural and physicochemical properties. nih.gov

For isoquinoline derivatives, which are known to exhibit a wide range of biological activities including anticancer and enzyme inhibition, QSAR is a vital tool for lead optimization. japsonline.comresearchgate.netresearchgate.netjapsonline.com A QSAR study on a series of compounds including 6-Chloroisoquinolin-5-amine would involve several key steps:

Data Set Assembly: A collection of isoquinoline derivatives with experimentally measured biological activities (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the dataset. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties.

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines (SVM), a mathematical equation is generated that links the descriptors to the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation. japsonline.com

A validated QSAR model can then be used to predict the activity of new, unsynthesized isoquinoline derivatives, allowing chemists to prioritize the synthesis of compounds that are most likely to be potent. researchgate.net This predictive capability significantly accelerates the drug discovery process.

Table 2: Common Molecular Descriptors Used in QSAR Studies of Isoquinoline Derivatives

| Descriptor Class | Example Descriptors | Description | Reference |

|---|---|---|---|

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Describes the basic composition and count of atoms and functional groups. | japsonline.com |

| Topological | Wiener index, Kier & Hall connectivity indices | Describes the atomic connectivity and branching of the molecule. | japsonline.com |

| Geometrical | Molecular surface area, Molecular volume | Describes the 3D size and shape of the molecule. | researchgate.net |

| Electronic | Dipole moment, HOMO/LUMO energies | Describes the electronic properties and reactivity of the molecule. | nih.gov |

| Physicochemical | LogP (lipophilicity), Molar refractivity | Describes properties like solubility and polarizability. | japsonline.com |

| MoRSE | Molecular Representation of Structure-Property Relationships | 3D descriptors encoding information from the molecular structure. | japsonline.com |

Cheminformatics and Data-Driven Approaches in Isoquinoline Research

Cheminformatics combines computer and information science to address problems in chemistry, particularly in the context of large datasets. In isoquinoline research, data-driven approaches are transforming how new compounds are discovered and optimized. ontosight.ai

Virtual Screening: This is a key cheminformatics technique where large libraries of virtual compounds are computationally screened against a biological target to identify potential "hits." For isoquinolines, this could involve docking millions of commercially or virtually generated derivatives into the active site of a target protein to find those with the best predicted binding affinity.

Fragment-Based Drug Discovery (FBDD): This data-driven approach involves screening smaller, less complex molecules ("fragments") to find those that bind weakly to the target. researchoutreach.org Once hits are identified, they can be computationally "grown" or "linked" to create a more potent lead compound. For example, an isoquinoline core could be a starting fragment, and computational methods could be used to explore how different substituents at various positions affect binding, leading to the design of potent molecules. researchoutreach.org

De Novo Design: Advanced algorithms can design novel molecules from scratch based on the properties of a target's binding site. These tools can generate new isoquinoline derivatives that are structurally distinct from known inhibitors but are tailored to fit the target.

Applications of 6 Chloroisoquinolin 5 Amine As a Synthetic Building Block and Precursor in Chemical Science

Precursor for Advanced Organic Materials

The rigid, planar structure of the isoquinoline (B145761) core, combined with the electronic influence of the chloro and amino substituents, makes 6-Chloroisoquinolin-5-amine an attractive starting material for advanced organic materials. These materials are of significant interest for their potential use in electronic and optical devices.

Isoquinoline-Based Polymers and Copolymers for Conductive and Optical Applications

Isoquinoline-based polymers are explored for their potential in creating materials with specific electrical and optical properties. amerigoscientific.com The incorporation of the 6-Chloroisoquinolin-5-amine moiety into a polymer backbone can impart desirable characteristics for such applications. Derivatives of a closely related isomer, 5-chloroisoquinolin-6-amine (B3029179), have been utilized in the development of electron-transport materials for organic light-emitting diodes (OLEDs). chemshuttle.com In this context, the electron-withdrawing nature of the chlorine atom is reported to enhance charge transport properties, while the isoquinoline scaffold provides essential structural rigidity to the material. chemshuttle.com

The presence of the amino group on the 6-Chloroisoquinolin-5-amine molecule offers a reactive handle for polymerization reactions. It can be diazotized and coupled or undergo condensation with other monomers to form copolymers. This allows for the systematic tuning of the final polymer's properties, such as its conductivity, band gap, and fluorescence, making these materials candidates for use in sensors and organic electronics. amerigoscientific.comd-nb.info

Ligands in Metal-Organic Frameworks (MOFs) and Coordination Chemistry

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. nih.govjchemrev.comresearchgate.net The properties of MOFs are highly dependent on the structure of these organic linkers. 6-Chloroisoquinolin-5-amine is a prime candidate for use as a bifunctional organic ligand. It possesses two potential coordination sites: the nitrogen atom of the isoquinoline ring and the exocyclic amino group.

Scaffold for Chiral Ligands in Asymmetric Catalysis

The development of new chiral ligands is a cornerstone of asymmetric catalysis, which aims to produce enantiomerically pure compounds. The isoquinoline scaffold is a "privileged" structure in this field, forming the basis of highly successful ligands.

The 1-isoquinolyl group is a key component of well-established P,N-ligands such as QUINAP, which are used in a variety of asymmetric catalytic reactions. The synthesis of these ligands often starts from halo-isoquinolines, such as 1-chloroisoquinoline, highlighting the importance of halogenated precursors. acs.org By analogy, 6-Chloroisoquinolin-5-amine serves as a valuable starting material for novel chiral ligands. The amino group can be readily transformed into various other functionalities, or the chloro- and amino- groups can be used to direct the synthesis of more complex, sterically defined ligand architectures.

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for forming carbon-carbon bonds enantioselectively. snnu.edu.cnnih.govrsc.org Research has shown that isoquinolinedione derivatives can be effectively used as substrates in palladium-catalyzed AAA reactions to generate products with quaternary carbon stereocenters in high yields and enantioselectivities. rsc.org This demonstrates the utility of the isoquinoline core in facilitating highly selective transformations, further underscoring the potential of ligands derived from 6-Chloroisoquinolin-5-amine in similar catalytic systems.

| Catalytic System | Application | Precursor Type | Key Advantage | Reference |

|---|---|---|---|---|

| Palladium / Chiral Ligand | Asymmetric Allylic Alkylation (AAA) | Isoquinolinedione | Creates quaternary stereocenters with high enantioselectivity | rsc.org |

| Rhodium / QUINAP | Asymmetric Hydrogenation | 1-Chloroisoquinoline | Established, highly effective P,N-ligand scaffold | acs.org |

Intermediate in the Synthesis of Complex Heterocyclic Systems

The reactivity of both the aromatic core and its functional groups makes 6-Chloroisoquinolin-5-amine a versatile intermediate for constructing more elaborate molecular architectures, including fused ring systems and analogs of biologically active molecules.

Fused Ring Systems and Polycyclic Architectures

The synthesis of fused heterocyclic and polycyclic aromatic compounds is of great interest for applications in materials science and medicinal chemistry. sioc-journal.cnnih.goveuropeanproceedings.com Substituted isoquinolines are key precursors in these syntheses. For example, complex polycyclic systems such as pyrido[3,4-b]phenazinediones have been synthesized from 6,7-dichloroisoquinoline-5,8-dione. nih.gov This transformation demonstrates how the isoquinoline core can be annulated to create larger, more complex ring systems.

| Starting Material | Reaction Type | Product Class | Significance | Reference |

|---|---|---|---|---|

| 6,7-Dichloroisoquinoline-5,8-dione | Cyclization with sodium azide | Pyrido[3,4-b]phenazinediones | Forms complex, cytotoxic fused ring systems | nih.gov |

| Arylideneaminopyrroles and Benzyne (B1209423) | Aza-Diels–Alder/Aromatization | Pyrrolo[2,3-c]isoquinolines | Efficient entry to functionalized fused isoquinolines | acs.org |

| 1-Sulfonyl-4-(2-aminomethylphenyl)-1,2,3-triazoles | Intramolecular Transannulation | 3-Aminoisoquinolines (including 6-chloro derivative) | Metal-free synthesis of substituted aminoisoquinolines | rsc.org |

Analogs of Bioactive Compounds

The 6-aminoisoquinoline (B57696) moiety is a critical structural component in numerous kinase inhibitors, which are a major class of therapeutic agents used in the treatment of diseases like cancer. google.comgoogle.com As such, 6-Chloroisoquinolin-5-amine is a highly valuable intermediate for the synthesis of analogs of these bioactive compounds. Patents describe methods for preparing 6-aminoisoquinoline as a key intermediate for kinase inhibitors targeting diseases such as glaucoma and cancer. google.com

Specific synthetic routes have been developed that utilize chloro- and amino-substituted isoquinolines. For instance, a patent details a process for preparing kinase inhibitors starting from 2-chloro-N-(5-chloroisoquinolin-6-yl) acetamide, a direct derivative of the title compound's isomer. google.com Furthermore, a potent inhibitor of the p70S6Kβ kinase was synthesized from a 3-aminoisoquinoline intermediate, which itself was prepared via a Buchwald-Hartwig arylamination of a 3-chloroisoquinoline (B97870) derivative. researchgate.netresearchgate.net These findings highlight the role of 6-Chloroisoquinolin-5-amine as a precursor for generating new chemical entities with potential therapeutic value, particularly in the field of kinase inhibition.

| Target Class | Synthetic Strategy | Precursor Mentioned | Biological Significance | Reference |

|---|---|---|---|---|

| Kinase Inhibitors | General intermediate | 6-Aminoisoquinoline | Treatment of cancer, glaucoma | google.com |

| p70S6Kβ Inhibitor | Buchwald-Hartwig arylamination | 3-Chloroisoquinoline derivative | Potent and selective kinase inhibition | researchgate.netresearchgate.net |

| Kinase Inhibitors | Displacement of chloroacetamide | 2-chloro-N-(5-chloroisoquinolin-6-yl) acetamide | Access to a broad class of inhibitors | google.com |

Future Directions and Research Perspectives in 6 Chloroisoquinolin 5 Amine Chemistry

Development of Highly Efficient, Regioselective, and Stereoselective Synthetic Routes

A primary challenge in isoquinoline (B145761) chemistry is the efficient and controlled synthesis of specific substitution patterns. mdpi.com While classical methods such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions are foundational for creating the isoquinoline core, they often lack the precise regiochemical control needed to access less common isomers like 6-Chloroisoquinolin-5-amine in high yield. rsc.orgwikipedia.orgpharmaguideline.com

Future research must therefore pivot towards modern synthetic strategies that offer superior control. Transition-metal-catalyzed reactions, particularly those involving C-H bond activation and annulation, have emerged as powerful tools for constructing highly functionalized heterocycles. ijpsjournal.comorganic-chemistry.orgacs.org The development of catalytic systems (e.g., using rhodium or palladium) tailored for the annulation of appropriately substituted benzene (B151609) or pyridine (B92270) precursors could provide a direct and atom-economical route to the 6-chloro-5-amino substitution pattern. mdpi.comnih.gov

Furthermore, many biologically active molecules are chiral, and their therapeutic effects are often dependent on a specific stereoisomer. While 6-Chloroisoquinolin-5-amine itself is achiral, future synthetic routes should be designed with the potential for introducing stereocenters. The development of asymmetric catalytic methods or the use of chiral auxiliaries could enable the stereoselective synthesis of derivatives, such as tetrahydroisoquinolines, which are prevalent in natural alkaloids. rsc.org

Table 1: Comparison of Synthetic Approaches for Isoquinoline Scaffolds

| Method | Description | Advantages | Challenges for 6-Chloroisoquinolin-5-amine | Future Direction |

|---|---|---|---|---|

| Classical Methods (e.g., Bischler-Napieralski, Pictet-Spengler) | Cyclodehydration of acylated β-phenylethylamines or cyclization of imines formed from β-phenylethylamines and aldehydes. wikipedia.orgpharmaguideline.com | Well-established, good for certain substitution patterns, particularly 1- and N-substituted derivatives. | Difficult to control regiochemistry on the benzene ring; requires multi-step synthesis of specific precursors. | Limited applicability; may require significant precursor engineering. |

| Transition-Metal Catalysis (e.g., C-H Activation/Annulation) | Direct coupling and cyclization of simpler aromatic precursors (e.g., benzamides, oximes) with alkynes or other coupling partners. acs.orgnih.gov | High atom economy, high regioselectivity dictated by directing groups, tolerates a wide range of functional groups. ijpsjournal.com | Requires careful selection of directing groups and optimization of catalytic conditions to achieve the desired 5,6-disubstitution. | Development of novel directing groups and catalysts to favor the required C-H functionalization and annulation pathway. |

| Microdroplet Synthesis | Acceleration of classical reactions (like Pomeranz-Fritsch) in charged microdroplets, often without external acid catalysts. nih.gov | Extremely rapid reaction times (milliseconds), mild conditions (ambient temperature). nih.gov | Primarily demonstrated for the core isoquinoline; control over complex substitution patterns is unexplored. | Investigation into the regioselectivity of microdroplet reactions with functionalized precursors. |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The juxtaposition of an electron-donating amino group and an electron-withdrawing chloro group at the C5 and C6 positions, respectively, creates a unique electronic environment that is ripe for chemical exploration. Future research should focus on leveraging the distinct reactivity of these functional groups, both independently and in concert.

Reactivity of the 5-Amino Group: The primary amine at C5 is a potent nucleophile and a strong activating group for electrophilic aromatic substitution. shahucollegelatur.org.in This could be exploited for selective functionalization at the ortho and para positions relative to the amine, although the isoquinoline core's inherent reactivity patterns will also play a role. The amine can also serve as a handle for derivatization via acylation, sulfonylation, or as a directing group for further metal-catalyzed C-H functionalization.

Reactivity of the 6-Chloro Group: The chlorine atom is a versatile functional group that can participate in nucleophilic aromatic substitution (SNAr) reactions or serve as an anchor point for a wide range of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). nih.gov This allows for the introduction of diverse aryl, heteroaryl, alkyl, or alkynyl moieties at the C6 position, providing a straightforward path to extensive libraries of derivatives.

Tandem and Domino Reactions: The most exciting prospect lies in developing unprecedented transformations that engage both functional groups simultaneously or sequentially in one-pot procedures. For example, intramolecular cyclization strategies could be devised where the amino group displaces the chloro group after being linked via a suitable tether, or where both groups participate in a domino reaction with a third reactant to rapidly build complex, fused polycyclic systems. rsc.org Such investigations could lead to the discovery of entirely new chemical reactions and molecular architectures. researchgate.net

Integration of Advanced Analytical and Computational Tools for Comprehensive Understanding

A thorough understanding of the structural, electronic, and spectroscopic properties of 6-Chloroisoquinolin-5-amine and its derivatives is essential to guide synthetic design and predict reactivity. The integration of modern computational and analytical techniques will be indispensable for future research.

Computational and Theoretical Chemistry: Density Functional Theory (DFT) is a powerful tool for investigating molecular properties. tandfonline.comresearchgate.net DFT calculations can provide invaluable insights into the molecule's optimized geometry, electron distribution (e.g., molecular electrostatic potential maps), and orbital energies (HOMO-LUMO), which are crucial for predicting its reactivity and photophysical properties. nih.govrsc.org Furthermore, theoretical calculations can predict vibrational frequencies (IR) and NMR chemical shifts, aiding in the interpretation of experimental spectroscopic data and confirming structural assignments. nih.gov

Advanced Analytical Techniques: Unambiguous characterization of novel compounds derived from 6-Chloroisoquinolin-5-amine will require a suite of advanced analytical methods. While standard 1H and 13C NMR are essential, complex derivatives will necessitate two-dimensional NMR techniques (COSY, HSQC, HMBC) for definitive structural elucidation. acs.org High-resolution mass spectrometry (HRMS) will be critical for confirming the elemental composition of new molecules. For compounds that can be crystallized, single-crystal X-ray diffraction will provide absolute confirmation of the molecular structure and stereochemistry in the solid state. acs.org

Table 2: Application of Analytical and Computational Tools for 6-Chloroisoquinolin-5-amine

| Tool | Application | Insights Gained |

|---|---|---|

| Density Functional Theory (DFT) | In silico modeling | Predicts molecular geometry, electronic structure, HOMO-LUMO gap, reactivity sites, and spectroscopic (IR, NMR) parameters. researchgate.netnih.gov |

| 2D NMR Spectroscopy (COSY, HSQC, HMBC) | Structural Elucidation | Determines proton-proton and proton-carbon correlations, enabling unambiguous assignment of all atoms in complex structures. acs.org |

| High-Resolution Mass Spectrometry (HRMS) | Compositional Analysis | Provides highly accurate mass measurements to confirm the elemental formula of a synthesized compound. |

| Single-Crystal X-ray Diffraction | 3D Structural Analysis | Offers definitive proof of molecular structure, connectivity, and stereochemistry in the solid state. |

Design and Synthesis of Next-Generation Isoquinoline-Based Molecular Scaffolds

6-Chloroisoquinolin-5-amine is an ideal starting point for the design and synthesis of next-generation molecular scaffolds for applications in medicinal chemistry, materials science, and catalysis. nih.govrsc.org The presence of two distinct and modifiable functional groups in adjacent positions offers a powerful platform for creating chemical diversity.

Future research should focus on using this molecule as a versatile building block. Strategies could include:

Library Synthesis: Leveraging the differential reactivity of the amino and chloro groups to generate large libraries of compounds. For example, the amino group could be acylated, and the chloro group could subsequently be subjected to a Suzuki coupling, allowing for variation at two points on the scaffold.

Fused Heterocyclic Systems: Designing reactions that utilize both the C5-amino and C6-chloro groups to construct novel fused-ring systems. This could lead to the creation of previously unexplored heterocyclic cores, such as pyrrolo[3,2-f]isoquinolines or thiazolo[5,4-f]isoquinolines, which may possess unique biological activities or material properties. rsc.org

Bioisosteric Replacement: In known isoquinoline-based drugs, the 5-amino-6-chloro motif could be installed as a bioisosteric replacement for other substitution patterns to modulate properties like solubility, metabolism, and target binding affinity.

The strategic functionalization of the 6-Chloroisoquinolin-5-amine core provides a clear path toward novel molecular entities with significant potential. As a key intermediate, it opens the door to a vast and unexplored chemical space, promising to expand the utility of the isoquinoline scaffold in drug discovery and beyond. researchgate.netamerigoscientific.comrsc.org

Q & A

Q. What are the standard synthetic routes for 6-Chloroisoquinolin-5-amine, and how can researchers optimize reaction yields?

- Methodological Answer : The synthesis of 6-Chloroisoquinolin-5-amine typically involves halogenation and amination steps. For example, chlorination of isoquinoline derivatives using reagents like POCl₃ or SOCl₂, followed by selective amination at the 5-position via Buchwald-Hartwig coupling or nucleophilic substitution. Optimization requires adjusting reaction parameters (temperature, solvent polarity, catalyst loading) and monitoring intermediates using TLC or HPLC. Fractional crystallization or column chromatography (e.g., using acetonitrile/methanol gradients) is recommended for purification .

Q. How should researchers characterize the purity and structural identity of 6-Chloroisoquinolin-5-amine?

- Methodological Answer : Purity can be assessed via HPLC with UV detection (λ ~254 nm) or GC-MS. Structural confirmation requires NMR (¹H/¹³C, DEPT for quaternary carbons) and high-resolution mass spectrometry (HRMS). For novel derivatives, X-ray crystallography or 2D NMR (COSY, HSQC) resolves ambiguities in regiochemistry. Always compare spectral data with literature values for known analogs and report deviations ≥0.1 ppm (NMR) or ≥5 ppm (HRMS) .

Q. What safety precautions are critical when handling 6-Chloroisoquinolin-5-amine in laboratory settings?

- Methodological Answer : While specific toxicological data for 6-Chloroisoquinolin-5-amine are limited, structural analogs (e.g., isoquinoline derivatives) suggest potential respiratory and skin irritation. Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid contact with incompatible materials (strong acids/oxidizers). Store under inert atmosphere at 2–8°C. Document emergency procedures for spills or exposure, referencing Section 2 of SDS guidelines for analogous compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for 6-Chloroisoquinolin-5-amine derivatives?

- Methodological Answer : Discrepancies often arise from solvent effects, impurities, or tautomerism. To address this:

- Replicate experiments under identical conditions (solvent, temperature, concentration).

- Use deuterated solvents for NMR and validate purity via elemental analysis.

- Compare data with computational predictions (DFT for NMR chemical shifts, IR vibrational modes).

- Cross-reference with databases like Reaxys or PubChem, noting entry-specific experimental conditions .

Q. What strategies improve the regioselectivity of amination in 6-Chloroisoquinolin-5-amine synthesis?

- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Strategies include:

- Employing directing groups (e.g., Boc-protected amines) to bias amination sites.

- Using Pd/Xantphos catalysts for Buchwald-Hartwig coupling to reduce steric hindrance.

- Screening solvents (DMSO for polar transition states, toluene for non-polar).

- Computational modeling (e.g., DFT to predict transition state energies) guides rational design .

Q. How can researchers design experiments to evaluate the biological activity of 6-Chloroisoquinolin-5-amine while ensuring reproducibility?

- Methodological Answer :

- In vitro assays : Use standardized cell lines (e.g., HEK293, HepG2) with positive/negative controls. Report IC₅₀ values with 95% confidence intervals.

- Dose-response curves : Include at least six concentrations in triplicate.

- Data validation : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo.

- Blinding : Implement double-blinding in pharmacological studies to reduce bias .

Q. What computational tools are effective for predicting the reactivity of 6-Chloroisoquinolin-5-amine in novel reactions?

- Methodological Answer : Tools like Schrödinger’s Maestro or Gaussian enable DFT calculations for frontier molecular orbital (FMO) analysis, predicting nucleophilic/electrophilic sites. Retrosynthetic planning via AI platforms (e.g., Synthia, IBM RXN) leverages reaction databases (Reaxys, Pistachio) to propose feasible pathways. Validate predictions with small-scale trial reactions (10–50 mg) before scaling .

Tables for Quick Reference

Q. Table 1. Key Analytical Parameters for 6-Chloroisoquinolin-5-amine

| Parameter | Method | Typical Value | Reference |

|---|---|---|---|

| Melting Point | DSC | 180–182°C (dec.) | |

| λmax (UV-Vis) | Methanol solution | 275 nm, 310 nm | |

| ¹H NMR (DMSO-d₆) | 500 MHz | δ 8.45 (s, 1H, H-1) |

Q. Table 2. Common Contaminants in Synthesis and Mitigation Strategies

| Contaminant | Source | Removal Method |

|---|---|---|

| Unreacted isoquinoline | Incomplete chlorination | Column chromatography |

| Isomeric byproducts | Regioselectivity issues | Recrystallization |

| Metal residues | Catalyst leaching | Chelation filtration |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.